![molecular formula C18H14N2O6S B2806202 2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 448198-57-0](/img/structure/B2806202.png)
2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Description
Synthesis Analysis
While the exact synthesis of this compound is not detailed in the literature, it may involve reactions similar to those used in the synthesis of related compounds. For example, the protodeboronation of pinacol boronic esters has been reported in the literature . This reaction involves a radical approach and has been used in the synthesis of various organic compounds .Scientific Research Applications
- Researchers have explored the antiviral potential of 2-((1-(4-acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid derivatives . These compounds were investigated in vitro against a broad range of RNA and DNA viruses. Their activity could be valuable in combating viral infections.
- Boronic acids and their esters are considered for drug design and drug delivery devices. Specifically, they serve as boron carriers suitable for neutron capture therapy. While these compounds are only marginally stable in water, their potential in cancer treatment remains an active area of research .
Antiviral Activity
Boron-Carriers for Neutron Capture Therapy
properties
IUPAC Name |
2-[1-(4-acetyloxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S/c1-10(21)26-12-6-4-11(5-7-12)20-15(22)9-14(17(20)23)27-16-13(18(24)25)3-2-8-19-16/h2-8,14H,9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMAYQRLXHUOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid |
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